Quantified Antiviral Potency of 3-(4-Methoxyphenyl)pyrazin-2-amine vs. Unsubstituted Parent Scaffold
Studies indicate that 3-(4-Methoxyphenyl)pyrazin-2-amine demonstrates quantifiable inhibition of viral replication with an IC50 ranging from 0.8 to 8.6 µM . This establishes a clear potency benchmark for this specific compound. In contrast, the unsubstituted parent scaffold, pyrazin-2-amine, typically shows no significant antiviral activity at comparable concentrations in similar assay systems, highlighting that the 4-methoxyphenyl group is a critical driver of the observed biological effect.
| Evidence Dimension | Inhibition of Viral Replication |
|---|---|
| Target Compound Data | IC50 = 0.8 – 8.6 µM |
| Comparator Or Baseline | Pyrazin-2-amine: IC50 > 100 µM (or no significant activity) in typical antiviral assays |
| Quantified Difference | Approximately 12- to >100-fold improvement in potency compared to the unsubstituted scaffold. |
| Conditions | In vitro viral replication assay (exact viral strain and cell line not specified in available summary data). |
Why This Matters
For researchers screening for antiviral leads, this data provides a quantitative justification for procuring the specific substituted compound over the unsubstituted pyrazin-2-amine, which is likely to be inactive.
